High-Yield Synthesis of 2-Methoxy-N-(5-methyl-4-isoxazolyl)-acetamide Using 1-(1H-Imidazol-1-yl)-2-methoxyethan-1-one
1-(1H-Imidazol-1-yl)-2-methoxyethan-1-one (CAS 31059-08-2) acts as an activated acyl donor in the synthesis of 2‑methoxy‑N‑(5‑methyl‑4‑isoxazolyl)‑acetamide, achieving an isolated yield of 89% [1]. This performance is directly comparable to the use of standard methoxyacetyl chloride, which often requires rigorous exclusion of moisture and yields that can be significantly lower (typically 60‑75%) due to competing hydrolysis [2]. The 89% yield obtained with the imidazolide under mild conditions (pyridine/THF) demonstrates a quantifiable advantage in both operational convenience and product throughput.
| Evidence Dimension | Synthetic Yield (Amide Bond Formation) |
|---|---|
| Target Compound Data | 89% isolated yield |
| Comparator Or Baseline | Methoxyacetyl chloride: typical yield 60–75% (literature range) |
| Quantified Difference | 14–29% absolute yield increase |
| Conditions | Reaction with 5‑methylisoxazol‑4‑amine hydrochloride in pyridine/THF; reaction temperature not specified. |
Why This Matters
The higher yield translates directly to reduced cost per gram of final product and fewer purification steps, making this imidazolide a more efficient choice for large-scale amide synthesis.
- [1] MolAid. (2026). Reaction Information: Synthesis of 2‑methoxy‑N‑(5‑methyl‑4‑isoxazolyl)‑acetamide. https://www.molaid.com/MS_381605 (accessed 2026). View Source
- [2] Montalbetti, C. A. G. N.; Falque, V. Tetrahedron 2005, 61, 10827–10852. (Review of amide bond formation yields using acid chlorides.) View Source
